

In-Depth Technical Guide to the Safety Data for Lead Oleate

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Compound of Interest

Compound Name: LEAD OLEATE

Cat. No.: B072426

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This technical guide provides a comprehensive overview of the safety data for **lead oleate**, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological resources to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.

Chemical Identification and Physical Properties

Lead oleate is the lead salt of oleic acid. It is essential to understand its basic chemical and physical properties to handle it safely.

Table 1: Physical and Chemical Properties of **Lead Oleate**

Property	Value	Reference
Chemical Name	Lead(II) oleate	PubChem
Synonyms	Lead dioleate, Oleic acid lead salt	PubChem
CAS Number	1120-46-3	ChemicalBook[1]
Molecular Formula	C36H66O4Pb	PubChem[2]
Molecular Weight	770.11 g/mol	ChemicalBook[1]
Appearance	Waxy, white to yellowish powder or solid	ChemBK[3]
Solubility	Insoluble in water. Soluble in ethanol, benzene, ether, and turpentine.	MFA Cameo[4]
Boiling Point	360°C at 760 mmHg	ChemBK[3]
Flash Point	270.1°C	ChemBK[3]
Vapor Pressure	3.7E-06 mmHg at 25°C	ChemBK[3]

Hazard Identification and GHS Classification

Lead oleate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its toxicity is primarily attributed to the presence of lead, a heavy metal with well-documented adverse health effects.

Table 2: GHS Hazard Classification for **Lead Oleate**

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Germ Cell Mutagenicity	Category 2	H341: Suspected of causing genetic defects
Carcinogenicity	Category 2	H351: Suspected of causing cancer
Reproductive Toxicity	Category 1A	H360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure

Source: PubChem[2]

Toxicological Data

The toxicity of **lead oleate** has been evaluated through various studies, although specific data for this compound can be limited. The data presented below is a combination of specific values for **lead oleate** and general information for lead compounds.

Table 3: Summary of Toxicological Data

Endpoint	Species	Route	Value	Reference
LD50	Mouse	Oral	8000 mg/kg	ChemBK[3]
LD50	Guinea Pig	Oral	8000 mg/kg	ChemBK[3]
Carcinogenicity	Human	-	Reasonably anticipated to be a human carcinogen (as a lead compound)	National Toxicology Program
Reproductive Toxicity	Human	-	Known to cause reproductive and developmental effects (as a lead compound)	Multiple sources

Experimental Protocols

The GHS classifications are based on data from specific types of experiments, generally following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 401, adapted)

The LD50 value for **lead oleate** would be determined using a protocol similar to the now-replaced OECD Guideline 401.[2][5]

- Principle: The test substance is administered in a single high dose or in graduated doses to groups of fasted experimental animals. Observations of effects and mortality are made over a period of 14 days.[2]
- Test Animals: Healthy, young adult rodents (e.g., mice or rats) are used.[2]
- Procedure:
 - Animals are fasted overnight before dosing.[2]

- The test substance is administered by oral gavage.
- Animals are observed for signs of toxicity and mortality at least once daily for 14 days.
- Body weight is recorded weekly.
- At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.

Carcinogenicity (OECD Guideline 451)

The classification of **lead oleate** as a suspected carcinogen is based on studies of other lead compounds, which would follow a protocol like OECD Guideline 451.[\[1\]](#)[\[6\]](#)[\[7\]](#)

- Principle: The test substance is administered daily in graduated doses to groups of animals for a major portion of their lifespan to observe the development of neoplastic lesions.[\[6\]](#)[\[7\]](#)
- Test Animals: Typically rats or mice, with at least 50 animals of each sex per dose group.[\[7\]](#)[\[8\]](#)
- Procedure:
 - The substance is administered, usually orally (in the diet or by gavage), for 18-24 months.[\[7\]](#)
 - Animals are observed daily for clinical signs of toxicity.
 - Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
 - A complete histopathological examination is performed on all animals.
- Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive Toxicity (OECD Guideline 414)

The classification for reproductive toxicity is based on evidence from other lead compounds, with studies following protocols similar to OECD Guideline 414 (Prenatal Developmental Toxicity Study).[3][9][10]

- Principle: The test substance is administered to pregnant female animals during the period of organogenesis to assess its effects on the developing fetus.[9][11]
- Test Animals: Pregnant rodents (usually rats) or non-rodents (rabbits).[9]
- Procedure:
 - The substance is administered daily from implantation to the day before cesarean section. [9]
 - Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
 - Just before term, the dams are euthanized, and the uterine contents are examined.
 - Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Data Analysis: The incidence of malformations and other developmental effects in the treated groups is compared to the control group.

Germ Cell Mutagenicity (OECD Guideline 474)

The "suspected of causing genetic defects" classification is likely based on in vivo mutagenicity tests for lead compounds, such as the Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474).[4][12][13][14]

- Principle: This test identifies substances that cause cytogenetic damage resulting in the formation of micronuclei in erythrocytes.[4][12]
- Test Animals: Usually rodents (mice or rats).[12]
- Procedure:
 - The test substance is administered to the animals, typically in one or two doses.[12]

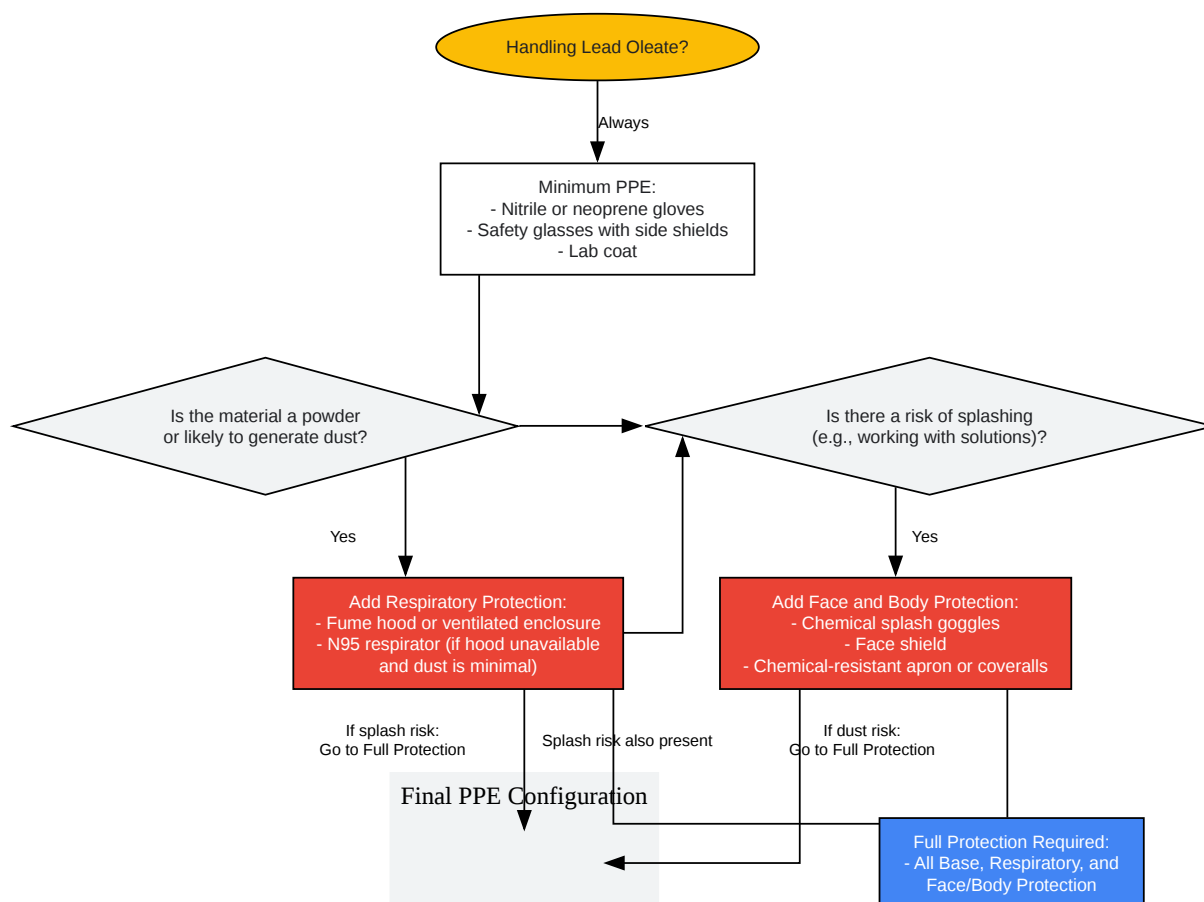
- Bone marrow or peripheral blood is collected at appropriate time points after exposure.
- The cells are stained, and immature erythrocytes are analyzed for the presence of micronuclei.
- Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the control group.

Safe Handling and Emergency Procedures

Due to the significant health hazards of **lead oleate**, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following workflow provides a general guideline.

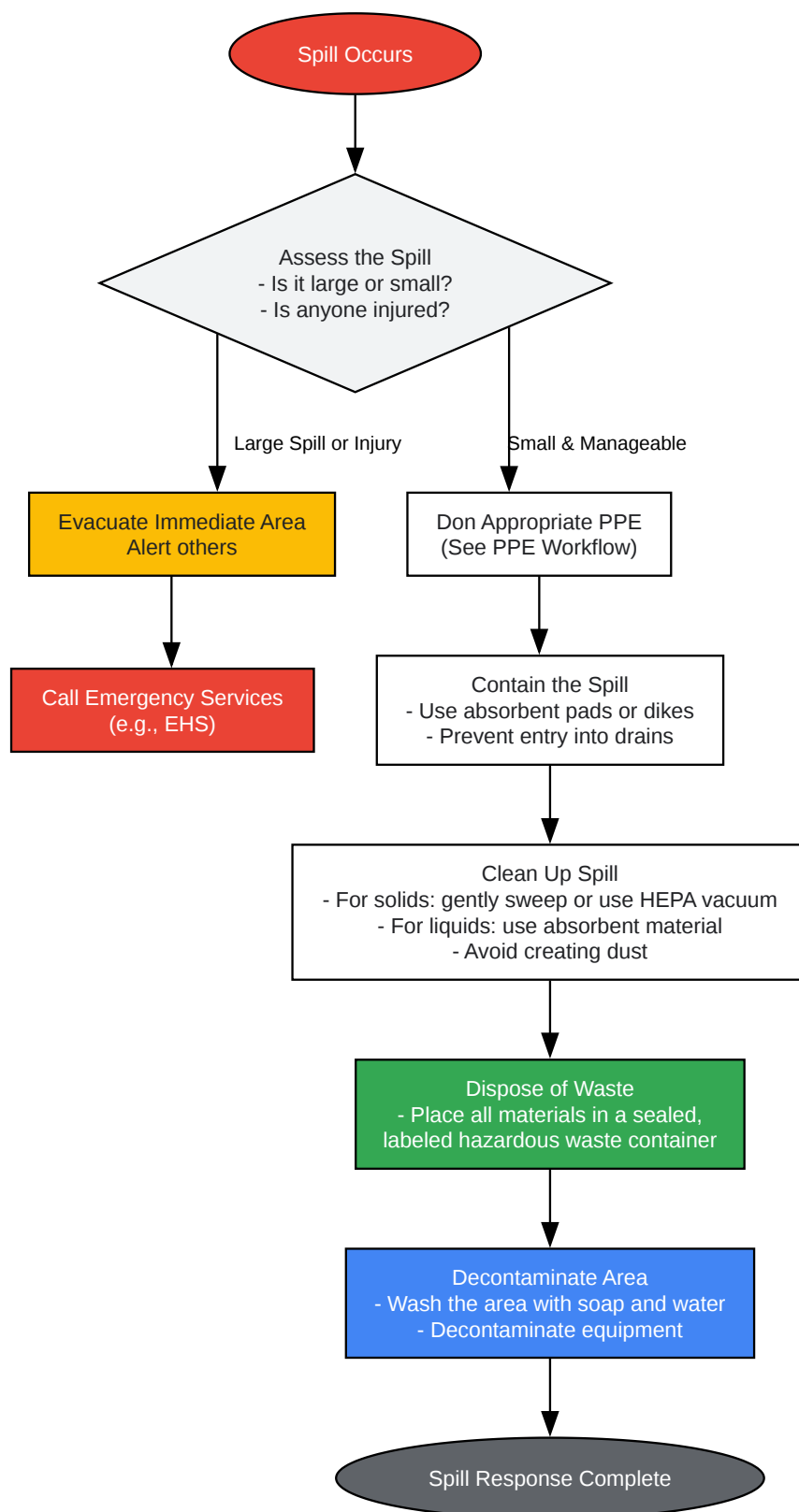


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Caption: PPE selection workflow for handling **lead oleate**.

Spill Response

In the event of a spill, a clear and systematic procedure should be followed to ensure safety and minimize environmental contamination.



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Caption: General spill response procedure for **lead oleate**.

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
- Disposal: All waste, including contaminated PPE and cleanup materials, must be collected in sealed, labeled containers and disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
- Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[1]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

This guide is intended to provide detailed safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier and follow all institutional safety protocols when handling **lead oleate**.

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